Tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of approximately 235.32 g/mol. This compound is characterized by a piperidine ring substituted with a tert-butyl group and a hydroxyethyl group, making it notable for its chiral center at the carbon atom adjacent to the hydroxy group. The compound appears as a white crystalline solid and is recognized for its role in organic synthesis, particularly in the preparation of chiral molecules .
These reactions are vital for its utility in synthesizing more complex organic compounds .
Several synthesis methods exist for tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate:
These methods highlight the compound's versatility as a building block in organic synthesis .
Tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate finds applications in:
Several compounds share structural similarities with tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N-Boc 4-piperidone | Contains a piperidone structure without hydroxyethyl group | Used primarily as a precursor in synthesis |
Tert-butyl 4-piperidinecarboxylate | Lacks chirality; simpler structure | More straightforward reactivity |
(S)-N-tert-butoxycarbonyl 4-(hydroxyethyl)piperidine | Similar hydroxyethyl substitution but different chirality | Focused on different enantiomeric forms |
Tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate stands out due to its specific chiral configuration and dual functional groups, making it particularly useful in asymmetric synthesis applications .